molecular formula C11H12ClNO2 B1331883 N-(4-Chlorobenzyl)-3-oxobutanamide CAS No. 78984-83-5

N-(4-Chlorobenzyl)-3-oxobutanamide

Cat. No. B1331883
CAS RN: 78984-83-5
M. Wt: 225.67 g/mol
InChI Key: LWNOHVIQOGIHFD-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-3-oxobutanamide, also known as CB-OB, is a synthetic derivative of the naturally occurring compound 3-oxobutanamide. It is a versatile molecule that has a wide range of applications in the scientific community, from synthetic organic chemistry to biochemical and physiological studies.

Scientific Research Applications

Chemical Protection and Solvent Use

Protection of Carboxyl Groups: N-(4-Chlorobenzyl)-3-oxobutanamide acts as a reagent for the protection of carboxyl groups as their esters, which are more stable to acid than the corresponding benzyl esters. This is particularly useful in synthetic organic chemistry where protecting groups are needed to prevent certain reactions from occurring prematurely .

Solvent in Coatings: It is used as a solvent in paint strippers and waterborne coatings. This application takes advantage of its solvency properties, which can be critical in industrial processes .

Mechanism of Action

Target of Action

N-(4-Chlorobenzyl)-3-oxobutanamide is a complex compound with potential biological activity. Similar compounds have been found to interact with enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the regulation of acetylcholine levels, which is important for nerve signal transmission.

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function .

Biochemical Pathways

Compounds with similar structures have been found to influence pathways related to neurotransmission, particularly those involving acetylcholine . By interacting with enzymes like AChE and BuChE, these compounds can potentially affect the breakdown of acetylcholine, thereby influencing neurotransmission processes.

Pharmacokinetics

Similar compounds have shown satisfactory pharmacokinetic properties . The bioavailability of such compounds can be influenced by factors such as their solubility, stability, and the presence of functional groups that can facilitate their absorption and distribution.

Result of Action

Based on the activities of similar compounds, it can be hypothesized that this compound may have potential inhibitory effects on certain enzymes, leading to changes in cellular processes such as neurotransmission .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-Chlorobenzyl)-3-oxobutanamide. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . For instance, changes in environmental conditions can affect the biological and physiological response of the targets, thereby influencing the compound’s efficacy .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-8(14)6-11(15)13-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNOHVIQOGIHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359298
Record name N-(4-Chlorobenzyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorobenzyl)-3-oxobutanamide

CAS RN

78984-83-5
Record name N-(4-Chlorobenzyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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